molecular formula C16H16O2 B11817151 Benzenebutanoic acid, b-phenyl-

Benzenebutanoic acid, b-phenyl-

Cat. No.: B11817151
M. Wt: 240.30 g/mol
InChI Key: LGJWPXGDZJETQK-UHFFFAOYSA-N
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Description

Benzenebutanoic acid, b-phenyl-, also known as 4-phenylbutanoic acid, is an organic compound with the molecular formula C10H12O2. It is a derivative of butyric acid with a phenyl group attached to the fourth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenebutanoic acid, b-phenyl-, can be achieved through several methods. One common method involves the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst. The reaction mixture is then heated to obtain the desired product. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with butyric acid to form benzenebutanoic acid, b-phenyl-.

Industrial Production Methods

In industrial settings, benzenebutanoic acid, b-phenyl-, is often produced through the catalytic hydrogenation of cinnamic acid. This process involves the use of a palladium catalyst under high pressure and temperature conditions. The resulting product is then purified through recrystallization or distillation to obtain high-purity benzenebutanoic acid, b-phenyl-.

Chemical Reactions Analysis

Types of Reactions

Benzenebutanoic acid, b-phenyl-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: When subjected to oxidation using potassium permanganate (KMnO4) under acidic conditions, benzenebutanoic acid, b-phenyl-, can be converted to benzoic acid.

    Reduction: The reduction of benzenebutanoic acid, b-phenyl-, can be achieved using lithium aluminum hydride (LiAlH4) to produce 4-phenylbutanol.

    Substitution: In the presence of a halogenating agent such as thionyl chloride (SOCl2), benzenebutanoic acid, b-phenyl-, can undergo substitution to form 4-phenylbutanoyl chloride.

Major Products Formed

The major products formed from these reactions include benzoic acid, 4-phenylbutanol, and 4-phenylbutanoyl chloride, depending on the reaction conditions and reagents used.

Scientific Research Applications

Benzenebutanoic acid, b-phenyl-, has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: In biological research, benzenebutanoic acid, b-phenyl-, is used to study metabolic pathways and enzyme activities.

    Medicine: This compound has been investigated for its potential therapeutic effects, including its use in the treatment of metabolic disorders and as an anti-inflammatory agent.

    Industry: In the industrial sector, benzenebutanoic acid, b-phenyl-, is used in the production of pharmaceuticals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of benzenebutanoic acid, b-phenyl-, involves its interaction with specific molecular targets and pathways. For example, in the treatment of metabolic disorders, it acts as a chemical chaperone, helping to stabilize and enhance the function of certain enzymes. Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

Benzenebutanoic acid, b-phenyl-, can be compared with other similar compounds such as phenylacetic acid and cinnamic acid. While phenylacetic acid has a similar structure with a phenyl group attached to the second carbon atom, cinnamic acid has a phenyl group attached to a double-bonded carbon chain. The unique structure of benzenebutanoic acid, b-phenyl-, with the phenyl group on the fourth carbon, gives it distinct chemical properties and reactivity.

List of Similar Compounds

  • Phenylacetic acid
  • Cinnamic acid
  • 4-Phenylbutanol
  • 4-Phenylbutanoyl chloride

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

4-(2-phenylphenyl)butanoic acid

InChI

InChI=1S/C16H16O2/c17-16(18)12-6-10-14-9-4-5-11-15(14)13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H,17,18)

InChI Key

LGJWPXGDZJETQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CCCC(=O)O

Origin of Product

United States

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